Sulfur monochloride

Description

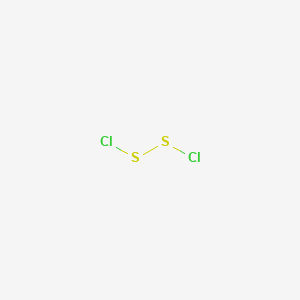

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chlorosulfanyl thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2S2/c1-3-4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJJSXABGXMUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S(SCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Cl2, Cl2S2 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Disulfur dichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Disulfur_dichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042427 | |

| Record name | Sulfur monochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur monochloride appears as a yellow-red, oily, fuming liquid with a sharp odor. Contact or ingestion causes irritation or chemical burns to skin, eyes, and mucous membranes. Also poisonous by inhalation of vapors., Liquid, Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor; [NIOSH], LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR., Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur chloride (S2Cl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280 °F at 760 mmHg (USCG, 1999), 137 °C, When distilled at its atmospheric boiling point, it undergoes some decomposition to the dichloride, but decomposition is avoided with distillation at about 6.7 kPa (50 mmHg)., 138 °C, 280 °F | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

245 °F (USCG, 1999), 245 °F, 266 °F (open cup); 245 °F (closed cup), 118.5 °C c.c. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NIOSH, 2023), Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils, Soluble in amyl acetate, Insoluble in water, Solubility in water: reaction, Decomposes | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6885 at 15.5 °C/15.5 °C, Saturated liquid density= 104.599 lb/cu ft @ 70 °F, Relative density (water = 1): 1.7, 1.68 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.66 (Air = 1), Relative vapor density (air = 1): 4.7 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mmHg (NIOSH, 2023), 7.0 [mmHg], 10 mm Hg at 27.5 °C, Vapor pressure, kPa at 20 °C: 0.90, 7 mmHg | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... /Commercial disulfur dichloride/ can contain SCl2, SO2, SOCl2, chlorosulfanes, and dissolved sulfur as impurities., Commercial material may contain 0-5% free sulfur. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light amber to yellowish red oily liquid | |

CAS No. |

12771-08-3; 10025-67-9, 10025-67-9 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disulfur dichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/disulfur-dichloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur chloride (S2Cl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur monochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulphur dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7YR2EV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-112 °F (USCG, 1999), -77 °C, -112 °F, -107 °F | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sulfur Monochloride from Elemental Sulfur and Chlorine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sulfur monochloride (S₂Cl₂) from the direct reaction of elemental sulfur and chlorine. It covers the fundamental chemistry, detailed experimental protocols for both laboratory and industrial scales, and critical safety considerations.

Introduction

This compound, also known as disulfur (B1233692) dichloride, is an important inorganic compound with the chemical formula S₂Cl₂.[1] It is a yellow to amber, oily liquid with a pungent, irritating odor.[2][3] Due to its reactive nature, this compound serves as a versatile reagent and intermediate in the chemical industry. Its applications include the manufacture of lubricant additives, sulfur dyes, insecticides, and synthetic rubbers.[1][2] It is also used in the vulcanization of rubber and as a polymerization catalyst for vegetable oils.[1] This guide will delve into the synthesis of this crucial chemical, providing detailed methodologies and quantitative data for professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | S₂Cl₂ | [4] |

| Molecular Weight | 135.036 g/mol | [4] |

| Appearance | Light-amber to yellowish-red, oily, fuming liquid | [2] |

| Odor | Pungent, nauseating, irritating | [2] |

| Density | 1.6773 g/cm³ at 20°C | [3] |

| Melting Point | -77°C (-107°F) | [2][3] |

| Boiling Point | 138°C (280.4°F) | [3][5] |

| Solubility | Decomposes in water; Soluble in carbon disulfide | [1][3] |

| Vapor Density | 4.66 (Air = 1) | [2] |

Synthesis of this compound

The primary method for producing this compound is through the direct chlorination of elemental sulfur.[1][3] The reaction can be controlled to favor the formation of this compound over sulfur dichloride.

Reaction Chemistry and Thermodynamics

The synthesis involves passing dry chlorine gas over molten sulfur. The reaction is exothermic.

Primary Reaction: S₈ + 4Cl₂ → 4S₂Cl₂ (ΔH = -58.2 kJ/mol)[1]

An excess of chlorine can lead to the formation of sulfur dichloride (SCl₂), which exists in equilibrium with this compound.[1]

Side Reaction/Equilibrium: S₂Cl₂ + Cl₂ ⇌ 2SCl₂ (ΔH = -40.6 kJ/mol)[1]

To obtain a high purity of this compound, it is crucial to use an excess of sulfur and control the reaction temperature.[3] Any sulfur dichloride formed will decompose back to this compound and chlorine upon standing.[1]

Table 2: Thermodynamic Data for Sulfur Chloride Formation

| Compound | Formation Reaction | Standard Enthalpy of Formation (ΔHf°) |

| This compound (S₂Cl₂) | S₈(s) + 4Cl₂(g) → 4S₂Cl₂(l) | -58.2 kJ/mol[1] |

| Sulfur Dichloride (SCl₂) | S₂Cl₂(l) + Cl₂(g) ⇌ 2SCl₂(l) | -40.6 kJ/mol[1] |

Experimental Protocols

Laboratory Scale Synthesis (Batch Process)

This protocol describes a typical laboratory setup for the preparation of this compound.

Materials and Equipment:

-

Powdered elemental sulfur

-

Chlorine gas source (e.g., from a cylinder or a chlorine generator)

-

Gas drying apparatus (e.g., a wash bottle with concentrated sulfuric acid or a drying tube with calcium chloride)[3][6]

-

Reaction flask (three-necked round-bottom flask)

-

Heating mantle

-

Condenser

-

Receiving flask, cooled in an ice bath[3]

-

Gas outlet with a trap for excess chlorine (e.g., sodium carbonate solution)[3]

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble the apparatus as shown in the workflow diagram below. Ensure all glassware is completely dry.[3]

-

Reactant Preparation: Place powdered sulfur in the reaction flask. The chlorine gas must be dried by passing it through concentrated sulfuric acid.[3]

-

Reaction: Gently heat the sulfur in the reaction flask until it melts (melting point of sulfur is ~115°C). Maintain the temperature of the molten sulfur between 120-130°C.[3]

-

Chlorination: Introduce a steady stream of dry chlorine gas into the molten sulfur. The reaction is exothermic, and the temperature should be carefully monitored.

-

Product Collection: The this compound formed will distill over and be collected in the cooled receiving flask.[3] An excess of sulfur should be maintained in the reaction flask to minimize the formation of sulfur dichloride.[3]

-

Purification: The crude this compound will contain dissolved sulfur and some sulfur dichloride. It can be purified by fractional distillation. The fraction boiling at 138°C is collected as pure this compound.[3] Distillation from excess elemental sulfur can also be used for purification.[1]

Industrial Scale Production (Continuous Process)

In the industrial setting, this compound is typically produced in a continuous process to improve efficiency and yield.

Process Description:

-

Reaction: Gaseous chlorine is passed into a reactor containing molten sulfur at a higher temperature, typically between 220-260°C.[2]

-

Product Separation: The this compound produced is in a gaseous state at this temperature and continuously leaves the reactor.[2]

-

Condensation: The gaseous S₂Cl₂ is then passed through a condenser where it is cooled and collected as a liquid.[2]

This continuous method allows for a high throughput and efficient production of this compound.

Table 3: Comparison of Synthesis Parameters

| Parameter | Laboratory Scale (Batch) | Industrial Scale (Continuous) |

| Temperature | 120-130°C[3] | 220-260°C[2] |

| Reactant State | Molten Sulfur, Gaseous Chlorine | Molten Sulfur, Gaseous Chlorine |

| Sulfur Stoichiometry | Excess | Controlled feed |

| Product Removal | Distillation | Continuous vapor removal |

Reaction Pathways and Equilibria

The chlorination of sulfur is a stepwise process. The desired product, this compound, can further react with chlorine to form sulfur dichloride. Understanding this equilibrium is key to maximizing the yield of S₂Cl₂.

Safety Precautions

This compound and the reactants used in its synthesis are hazardous materials that require strict safety protocols.

-

Toxicity: this compound is toxic and corrosive.[2] Inhalation of vapors can cause severe respiratory irritation, pulmonary edema, and may be fatal.[2][5] Skin and eye contact will result in chemical burns.[2]

-

Reactivity: It reacts violently with water, producing heat and toxic and corrosive fumes, including hydrogen chloride and sulfur dioxide.[2] It should be stored in a cool, dry, well-ventilated area away from water, peroxides, and other incompatible materials.[5][7]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

-

Spill and Emergency Procedures: In case of a spill, evacuate the area. Absorb the liquid with dry sand, earth, or vermiculite.[8] Do not use water.[8] Ensure adequate ventilation.

Conclusion

The synthesis of this compound from elemental sulfur and chlorine is a well-established and scalable process. Careful control of reaction conditions, particularly stoichiometry and temperature, is essential for achieving high yields and purity of the desired product while minimizing the formation of sulfur dichloride. Due to the hazardous nature of the chemicals involved, strict adherence to safety protocols is paramount throughout the synthesis, handling, and storage of this compound. This guide provides the foundational knowledge for researchers and professionals to safely and effectively produce this important chemical intermediate.

References

- 1. Disulfur dichloride - Wikipedia [en.wikipedia.org]

- 2. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound [webbook.nist.gov]

- 5. lanxess.com [lanxess.com]

- 6. youtube.com [youtube.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Disulfur Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfur (B1233692) dichloride (S₂Cl₂), an inorganic compound with a distinctive and pungent odor, is a versatile reagent in chemical synthesis and various industrial processes.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and visualizations of key reaction pathways. The information presented is curated to be a valuable resource for professionals in research, science, and drug development who may encounter or utilize this compound in their work. While sometimes incorrectly referred to as sulfur monochloride, its molecular formula is S₂Cl₂.[1]

Physical and Chemical Properties

Disulfur dichloride is a light-amber to yellow-red, oily liquid at room temperature.[1][2][3] It fumes in moist air due to its reactivity with water.[1][4] The quantitative physical and chemical properties of disulfur dichloride are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Units | Conditions |

| Molecular Formula | S₂Cl₂ | - | - |

| Molar Mass | 135.04 | g/mol | - |

| Appearance | Light-amber to yellow-red, oily liquid | - | Standard Temperature and Pressure |

| Odor | Pungent, nauseating, irritating | - | - |

| Density | 1.688 | g/cm³ | at 25 °C |

| Melting Point | -80 | °C | - |

| Boiling Point | 137.1 | °C | at 1 atm |

| Vapor Pressure | 7 | mmHg | at 20 °C |

| Refractive Index (n_D) | 1.658 | - | at 20 °C |

| Magnetic Susceptibility (χ) | -62.2 x 10⁻⁶ | cm³/mol | - |

| Dipole Moment | 1.60 | D | |

| Viscosity | 0.978 | cP |

Chemical and Thermodynamic Properties

| Property | Value/Description | Units/Conditions |

| Solubility | Decomposes in water. Soluble in ethanol, benzene, ether, chloroform, and carbon tetrachloride.[1][4] | - |

| Enthalpy of Formation (ΔfH°) | -58.2 (for 4 S₂Cl₂ from S₈ + 4 Cl₂) | kJ/mol |

| Heat Capacity (Specific) | 0.84 (estimated) | J/g·K |

| LD₅₀ (Oral, Rat) | 132 | mg/kg |

| LCLo (Inhalation, Mouse) | 150 | ppm (1 min) |

Molecular Structure

Disulfur dichloride possesses a non-planar, gauche conformation with C₂ symmetry, similar to hydrogen peroxide.[2][3] The molecule has the connectivity Cl-S-S-Cl.[1] The dihedral angle between the Cl-S-S and S-S-Cl planes is approximately 85.2°.[1][2] The S-S bond length is about 1.88 Å, and the S-Cl bond length is around 2.05 Å.[3]

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and characterization of disulfur dichloride.

Synthesis of Disulfur Dichloride

Disulfur dichloride is prepared by the direct, partial chlorination of elemental sulfur.[1][4]

Procedure:

-

Molten sulfur is placed in a reaction flask.

-

Dry chlorine gas is bubbled through the molten sulfur at a controlled rate.[4] The reaction is exothermic (ΔH = -58.2 kJ/mol for the formation of 4 moles of S₂Cl₂).[4]

-

The reaction temperature is maintained between 200°C and 300°C.[5]

-

As the reaction proceeds, the golden-yellow liquid disulfur dichloride is formed.[4]

-

The product is continuously removed from the reaction vessel by distillation and condensed.[5]

-

Purification of the crude product can be achieved by fractional distillation.[6]

Determination of Physical Properties

Standardized methods from organizations such as ASTM and OECD are employed for the accurate determination of physical properties.

-

Boiling Point: The boiling point of disulfur dichloride can be determined using a method analogous to ASTM D1120.[7] A sample is boiled under equilibrium conditions at atmospheric pressure, and the temperature of the liquid, corrected for barometric pressure, is recorded as the boiling point.[7]

-

Density: The density of liquid disulfur dichloride can be measured following the principles outlined in OECD Test Guideline 109.[2][8] Methods such as the use of a hydrometer, an oscillating densitometer, or a pycnometer are suitable.[2][8]

-

Refractive Index: The refractive index is determined using a refractometer according to a standard test method like ASTM D1218.[1] This method is suitable for transparent and light-colored liquids.[1]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A neat liquid sample of disulfur dichloride is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[9][10] The spectrum is then recorded using an FTIR spectrometer.

-

Raman Spectroscopy: A liquid sample of disulfur dichloride can be analyzed directly in a glass vial or capillary tube.[11][12] The sample is irradiated with a laser, and the scattered light is collected and analyzed.

Chemical Reactivity and Applications

Disulfur dichloride is a reactive compound that participates in a variety of chemical transformations, making it a valuable precursor in organic and inorganic synthesis.

Key Reactions

-

Hydrolysis: It reacts vigorously with water to produce sulfur dioxide, hydrochloric acid, and elemental sulfur.[1][4] 16 S₂Cl₂ + 16 H₂O → 8 SO₂ + 32 HCl + 3 S₈

-

Reaction with Hydrogen Sulfide (B99878): It reacts with hydrogen sulfide to form polysulfanes.[1] 2 H₂S + S₂Cl₂ → H₂S₄ + 2 HCl

-

Reaction with Ammonia (B1221849): Its reaction with ammonia is complex and can yield tetrasulfur tetranitride (S₄N₄) and other sulfur-nitrogen compounds.[1]

-

Herz Reaction: Disulfur dichloride reacts with anilines in the presence of a base to form 1,2,3-benzodithiazolium salts, which are precursors to thioindigo (B1682309) dyes.[4]

-

Vulcanization of Rubber: It is used in the cold vulcanization of rubber, where it acts as a source of sulfur cross-links between polymer chains.[8][13][14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving disulfur dichloride.

Caption: Synthesis and Purification of Disulfur Dichloride.

Caption: The Herz Reaction for the Synthesis of Thioindigo Dyes.

Caption: Role of Disulfur Dichloride in Cold Vulcanization.

Safety and Handling

Disulfur dichloride is a toxic and corrosive substance.[15] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][16] It reacts violently with water, releasing toxic gases.[15][16] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Disulfur dichloride is a fundamentally important chemical with a rich profile of physical and chemical properties. Its reactivity, particularly in the formation of sulfur-containing compounds, underpins its utility in a range of industrial applications, from the synthesis of dyes to the vulcanization of rubber. This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of this compound, emphasizing its properties, synthesis, and key reactions, to support its safe and effective use in scientific endeavors.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. kaycantest.com [kaycantest.com]

- 4. oecd.org [oecd.org]

- 5. quora.com [quora.com]

- 6. oecd.org [oecd.org]

- 7. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 8. acri.gov.tw [acri.gov.tw]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. jasco-global.com [jasco-global.com]

- 13. ursinus.edu [ursinus.edu]

- 14. Disulfur dichloride - Wikipedia [en.wikipedia.org]

- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to the Reaction of Sulfur Monochloride with Water and Moist Air

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur monochloride (S₂Cl₂), also known as disulfur (B1233692) dichloride, is a versatile and reactive chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals and other organic compounds. Its high reactivity, however, necessitates a thorough understanding of its behavior, particularly its vigorous reaction with water and moist air. This technical guide provides a comprehensive overview of the hydrolysis of this compound, detailing the reaction products, thermodynamics, and kinetics. It further outlines detailed experimental protocols for the analysis and quantification of the resulting products and presents visual representations of the reaction pathways and experimental workflows to aid in laboratory practice and safety.

Introduction

This compound is a yellow to amber, oily liquid that fumes upon contact with moist air. This fuming is a result of its rapid hydrolysis, a highly exothermic reaction that produces a complex mixture of sulfur-containing compounds, hydrochloric acid, and elemental sulfur. A precise understanding of this reaction is critical for safe handling, process optimization, and environmental mitigation in research and industrial settings. This guide aims to provide an in-depth technical resource for professionals working with this compound.

The Hydrolysis Reaction of this compound

The reaction of this compound with water is complex and can be represented by several equations, reflecting the formation of various products depending on the reaction conditions.

Primary Reaction Products

The principal products of the complete hydrolysis of this compound are sulfur dioxide (SO₂), hydrogen chloride (HCl), and elemental sulfur (S).[1] A commonly cited overall reaction is:

16 S₂Cl₂ + 16 H₂O → 8 SO₂ + 32 HCl + 3 S₈ [1]

This equation highlights the significant generation of corrosive HCl gas and toxic SO₂ gas, which are major safety concerns.

Secondary and Intermediate Products

Under certain conditions, particularly with limited water, the hydrolysis can also yield other sulfur species. These include hydrogen sulfide (B99878) (H₂S), thiosulfuric acid (H₂S₂O₃), and various polythionates.[2] The formation of these intermediates and byproducts underscores the complexity of the reaction mechanism, which is thought to proceed through sulfenic acid intermediates. The presence of hydrogen sulfide has been noted in the vapors produced during the reaction.[3]

Thermodynamic and Kinetic Considerations

Table 1: Standard Enthalpy and Entropy of Formation for Key Species

| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |

| This compound | S₂Cl₂ | liquid | -58.16[4] | 223.84[4] |

| Water | H₂O | liquid | -285.83 | 69.91 |

| Sulfur Dioxide | SO₂ | gas | -296.83 | 248.22 |

| Hydrogen Chloride | HCl | gas | -92.31 | 186.90 |

| Sulfur (rhombic) | S₈ | solid | 0 | 256.77 |

Note: Thermodynamic data for water, sulfur dioxide, hydrogen chloride, and elemental sulfur are standard values. Data for this compound is from the NIST WebBook.[4]

The kinetics of the hydrolysis are rapid, with the reaction proceeding immediately upon contact with water or moisture. A detailed kinetic study would be necessary to determine the rate law and the influence of factors such as temperature, pH, and the physical state of the reactants (e.g., liquid-liquid vs. gas-liquid reaction).

Experimental Protocols

A comprehensive analysis of the this compound hydrolysis products requires a multi-faceted approach to capture the diverse range of species formed. The following sections outline potential experimental setups and analytical methodologies.

Experimental Setup for Hydrolysis Studies

A controlled experimental setup is crucial for safely studying the hydrolysis of this compound and for obtaining reproducible quantitative data.

Workflow for a Controlled Hydrolysis Experiment:

References

A Technical Guide to the Key Differences Between Sulfur Monochloride and Sulfur Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂), two important reagents in synthetic chemistry. The following sections detail their distinct physical and chemical properties, structural characteristics, reactivity, and established experimental protocols for their synthesis and handling.

Core Properties: A Comparative Overview

This compound and sulfur dichloride, while both simple chlorides of sulfur, exhibit significant differences in their physical and chemical nature. These differences are critical for their appropriate selection and use in research and development, particularly in the synthesis of organosulfur compounds relevant to drug discovery.

Physical Properties

The physical properties of this compound and sulfur dichloride are summarized in the table below for easy comparison. S₂Cl₂ is a yellow to amber oily liquid, whereas SCl₂ is a cherry-red liquid.[1][2] Their boiling and melting points are notably different, which is a key factor in their purification by distillation.

| Property | This compound (S₂Cl₂) | Sulfur Dichloride (SCl₂) |

| Molecular Formula | S₂Cl₂ | SCl₂ |

| Molar Mass | 135.04 g/mol [2] | 102.96 g/mol [1] |

| Appearance | Amber to yellow-red oily liquid[2] | Cherry-red liquid[1] |

| Odor | Pungent, nauseating[2] | Pungent[1] |

| Density | 1.688 g/cm³ (at 25°C)[2] | 1.621 g/cm³ (at 25°C)[1] |

| Melting Point | -80 °C[2] | -121.0 °C[1] |

| Boiling Point | 137.1 °C[2] | 59 °C (decomposes)[1] |

| Vapor Pressure | 7 mmHg (at 20°C) | Not specified |

| Refractive Index | 1.658 (at 20°C)[2] | 1.5570 (at 20°C) |

| Dipole Moment | 1.60 D[2] | Not specified |

Molecular Structure and Bonding

The structural differences between S₂Cl₂ and SCl₂ are fundamental to their distinct reactivity profiles.

| Structural Feature | This compound (S₂Cl₂) | Sulfur Dichloride (SCl₂) |

| Molecular Geometry | Gauche conformation with C₂ symmetry[2] | Bent with C₂v symmetry |

| S-S Bond Length | 1.88 Å[2] | N/A |

| S-Cl Bond Length | 2.05 Å[2] | 201 pm |

| Bond Angles | Cl-S-S ≈ 109.5° | Cl-S-Cl ≈ 103° |

| Dihedral Angle (Cl-S-S-Cl) | 85.2°[2] | N/A |

| Hybridization of Sulfur | sp³ | sp³ |

The gauche (non-planar) structure of S₂Cl₂ is similar to that of hydrogen peroxide.[2] In contrast, SCl₂ has a simple bent molecular geometry. The presence of the S-S single bond in this compound is a key feature that dictates much of its chemistry.

Synthesis and Reactivity

The synthesis of both sulfur chlorides involves the direct reaction of elemental sulfur with chlorine gas. The product distribution is highly dependent on the reaction conditions.

Synthesis Pathways

The formation of this compound and sulfur dichloride from elemental sulfur and chlorine gas can be represented as a sequential process. The initial reaction yields this compound, which can be further chlorinated to produce sulfur dichloride.[1]

Reactivity and Applications in Synthesis

Both sulfur chlorides are versatile reagents in organic synthesis, primarily for the introduction of sulfur atoms to create organosulfur compounds.

-

This compound (S₂Cl₂): A key application of S₂Cl₂ is in the synthesis of sulfur-containing heterocycles. It can act as a sulfurating, chlorinating, oxidizing, and even a dehydrating agent.[3] It is also used in the production of sulfur dyes, insecticides, and in the vulcanization of rubber.[4]

-

Sulfur Dichloride (SCl₂): SCl₂ is a precursor to a variety of organosulfur compounds.[1] It readily undergoes addition reactions with alkenes to form chloride-substituted thioethers.[1] A notable application is in the synthesis of mustard gas (bis(2-chloroethyl)sulfide) through its reaction with ethylene.[1] It also serves as a precursor for other inorganic sulfur compounds like sulfur tetrafluoride (SF₄) and thionyl chloride (SOCl₂).[1]

A significant equilibrium exists between the two chlorides in the presence of chlorine:[2]

S₂Cl₂ + Cl₂ ⇌ 2SCl₂

This equilibrium is a crucial consideration during synthesis and purification.

Experimental Protocols

The following are generalized experimental protocols for the laboratory-scale synthesis of this compound and sulfur dichloride. Safety Precaution: These compounds are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use, as these compounds react violently with water.[5]

Synthesis of this compound (S₂Cl₂)

This procedure involves the direct chlorination of molten sulfur.

Materials:

-

Elemental sulfur (powdered)

-

Chlorine gas (dry)

-

Concentrated sulfuric acid (for drying chlorine)

-

Ice-salt mixture

Apparatus:

-

Glass reaction tube

-

Gas inlet tube

-

Collection flask

-

Gas washing bottle with concentrated sulfuric acid

-

Gas absorption trap (e.g., with sodium carbonate solution)

-

Heating mantle or oil bath

Procedure:

-

Set up the apparatus ensuring all connections are secure and airtight. The chlorine gas should be passed through a drying tube containing concentrated sulfuric acid before entering the reaction tube.[6]

-

Place pulverized sulfur in the glass reaction tube.[6]

-

Connect the outlet of the reaction tube to a collection flask cooled in an ice-salt bath. The exit of the collection flask should be connected to a gas absorption trap.[6]

-

Heat the sulfur to 120-130°C to melt it.[6]

-

Once the sulfur is molten, begin a steady flow of dry chlorine gas through the molten sulfur.[6]

-

This compound will form and distill into the cooled collection flask.[6] An excess of sulfur is maintained during the reaction to favor the formation of S₂Cl₂.[6]

-

The crude product will be a golden-yellow to reddish liquid and may contain dissolved sulfur and some SCl₂.[6]

Purification:

-

The crude this compound can be purified by distillation. The fraction boiling at 138°C should be collected.[6]

Synthesis of Sulfur Dichloride (SCl₂)

This protocol describes the further chlorination of this compound.

Materials:

-

This compound (S₂Cl₂)

-

Chlorine gas (dry)

-

Iron powder (catalyst)

-

Phosphorus trichloride (B1173362) (stabilizer)

Apparatus:

-

Distilling flask

-

Gas inlet tube

-

Fractionating column

-

Condenser

-

Receiving flask

Procedure:

-

Place 50 g of this compound in a distilling flask.[2]

-

Add approximately 0.1 g of iron powder as a catalyst.[2]

-

Pass a steady stream of dry chlorine gas into the liquid for about 30 minutes.[2]

-

Allow the resulting dark liquid to stand for one hour.[2]

-

Add 1 mL of phosphorus trichloride as a stabilizer.[2]

-

The product is then purified by fractional distillation.[2]

Purification:

-

Collect the fraction that boils between 55-62°C.[2]

-

This fraction can be redistilled with a few drops of phosphorus trichloride to obtain pure sulfur dichloride, which boils at 59-61°C.[2]

Spectroscopic Characterization

FTIR and Raman spectroscopy are powerful tools for distinguishing between this compound and sulfur dichloride.

| Spectroscopic Data | This compound (S₂Cl₂) | Sulfur Dichloride (SCl₂) |

| Infrared (IR) bands | 510 cm⁻¹ (S-S stretch), 420 cm⁻¹ (S-Cl stretch) | 510 cm⁻¹ (symmetric S-Cl stretch), 540 cm⁻¹ (asymmetric S-Cl stretch) |

| Raman bands | 525 cm⁻¹ and 445 cm⁻¹ (symmetric stretches) | 525 cm⁻¹ and 555 cm⁻¹ |

| UV-Vis λₘₐₓ | 290 nm and 350 nm | 490 nm |

Safety and Handling

Both this compound and sulfur dichloride are hazardous materials that require careful handling.

-

Toxicity and Corrosivity: Both compounds are toxic and highly corrosive.[1][5] They can cause severe burns to the skin, eyes, and respiratory tract.[5] Inhalation of vapors can be fatal.

-

Reactivity with Water: They react violently with water, producing toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[5] Therefore, they must be handled in a dry environment.

-

Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials such as organic compounds and strong oxidizing agents.[7] SCl₂ is known to slowly decompose to S₂Cl₂ and chlorine at room temperature; storage in sealed glass ampules can mitigate this by allowing a slight positive pressure of chlorine to develop.[1]

-

Disposal: Spills should be cautiously neutralized with a mixture of dry soda ash and slaked lime. Dispose of as hazardous waste in accordance with local regulations.[8]

Conclusion

This compound and sulfur dichloride are fundamentally different in their structure, physical properties, and reactivity. S₂Cl₂ is characterized by its S-S bond and higher boiling point, making it a useful reagent for introducing disulfide linkages. In contrast, SCl₂ is a more volatile and reactive chlorinating agent, often used for adding a single sulfur atom and two chlorine atoms across a double bond. A thorough understanding of these differences is essential for their safe and effective application in chemical synthesis, particularly in the development of novel therapeutic agents.

References

- 1. Sulfur dichloride - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Sciencemadness Discussion Board - Preparation of SCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. prepchem.com [prepchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Molecular structure and bonding in S2Cl2

An In-depth Technical Guide on the Molecular Structure and Bonding in Disulfur (B1233692) Dichloride (S₂Cl₂)

Introduction

Disulfur dichloride, with the chemical formula S₂Cl₂, is a significant inorganic compound composed of sulfur and chlorine.[1] It presents as a yellow to amber, oily liquid at room temperature, characterized by a pungent and nauseating odor.[2][3] Historically, it has been incorrectly referred to as "sulfur monochloride" based on its empirical formula, SCl.[1] This compound is a versatile reagent in synthetic chemistry, particularly for the introduction of carbon-sulfur bonds, and has applications in the manufacturing of sulfur dyes, insecticides, and in the vulcanization of rubber.[2][4] The molecule's unique non-planar structure and reactivity make it a subject of interest for detailed molecular analysis.

Molecular Structure and Geometry

The molecular structure of S₂Cl₂ is non-planar, with the formula Cl-S-S-Cl. It adopts a gauche conformation, which is similar to that of hydrogen peroxide (H₂O₂).[1][2] This arrangement possesses C₂ symmetry.[2][5] The geometry around each sulfur atom is bent.[6] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, each sulfur atom has two bonding pairs and two lone pairs of electrons, resulting in a tetrahedral electron geometry and a bent molecular geometry.[4][6]

A defining feature of the S₂Cl₂ structure is the dihedral angle between the Clᵃ-S-S plane and the S-S-Clᵇ plane, which is approximately 85.2°.[1][2]

Covalent Bonding and Hybridization

The bonding in disulfur dichloride consists of single covalent σ-bonds. The sulfur atoms are considered to be sp³ hybridized.[2][4] Each sulfur atom forms a σ-bond with the adjacent sulfur atom and another σ-bond with a chlorine atom. The remaining two sp³ hybrid orbitals on each sulfur atom are occupied by lone pairs of electrons.[6]

The S-S bond is formed by the overlap of an sp³ hybrid orbital from each sulfur atom. The S-Cl bonds are formed from the overlap of an sp³ hybrid orbital on the sulfur atom and a 3p orbital on the chlorine atom. The bond dissociation energy for the S-S bond is approximately 265 kJ/mol, while the S-Cl bond dissociation energy is about 255 kJ/mol.[2] The molecule possesses a net dipole moment of 1.60 D due to its asymmetric gauche structure.[2] The primary intermolecular forces are London dispersion forces and dipole-dipole interactions.[2][7]

Data Presentation

The quantitative data regarding the molecular structure and properties of S₂Cl₂ are summarized in the following tables.

Table 1: Molecular Geometry Parameters for S₂Cl₂

| Parameter | Value | Reference |

| S-S Bond Length | 1.88 Å | [2] |

| S-Cl Bond Length | 2.05 Å | [2] |

| Cl-S-S Bond Angle | ~109.5° | [2][6] |

| Cl-S-S/S-S-Cl Dihedral Angle | 85.2° | [1][2] |

| Molecular Symmetry | C₂ | [2][5] |

Table 2: Spectroscopic Data for S₂Cl₂

| Spectroscopic Technique | Characteristic Vibrations/Absorptions | Reference |

| Infrared (IR) Spectroscopy | S-S stretch: 510 cm⁻¹; S-Cl stretch: 420 cm⁻¹ | [2] |

| Raman Spectroscopy | Strong bands at 525 cm⁻¹ and 445 cm⁻¹ | [2] |

| UV-Visible Spectroscopy | Absorption maxima at 290 nm and 350 nm | [2] |

Table 3: Physical and Chemical Properties of S₂Cl₂

| Property | Value | Reference |

| Molecular Weight | 135.04 g/mol | [2] |

| Appearance | Amber to yellow-red oily liquid | [1][2] |

| Density | 1.688 g/cm³ at 25°C | [2] |

| Melting Point | -80°C | [2] |

| Boiling Point | 137.1°C | [2] |

| Dipole Moment | 1.60 D | [2] |

Mandatory Visualizations

Caption: Lewis structure of Disulfur Dichloride (S₂Cl₂).

References

- 1. Disulfur dichloride - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. This compound | S2Cl2 | CID 24807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. infobank for readers and discoverers: Disulphur dichloride, S2Cl2 reactions [mubirupepu.blogspot.com]

Spectroscopic Analysis of Sulfur Monochloride (S₂Cl₂): A Technical Guide

Introduction

Sulfur monochloride (S₂Cl₂), also known as disulfur (B1233692) dichloride, is a fundamental sulfur halide used extensively in chemical synthesis, including the vulcanization of rubber and as a chlorinating agent. Its bent, C₂-symmetric structure, similar to hydrogen peroxide, gives rise to a unique spectroscopic signature. This guide provides an in-depth overview of the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data for S₂Cl₂, intended for researchers and professionals in chemistry and drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound is complicated by the broadness of vibrational bands in liquid and gas phases, making definitive assignments challenging.[1] To overcome this, studies have utilized matrix isolation techniques, where S₂Cl₂ is suspended in a solid, inert matrix at cryogenic temperatures (e.g., 12 K), resulting in significantly sharper spectral bands.[1][2]

Data Presentation: IR Spectral Data

The following table summarizes the key vibrational frequencies for S₂Cl₂ observed in matrix isolation IR spectroscopy.